molecular formula C25H36O6 B13853658 21-1-((Ethoxyethoxy)acetyl)cortisone

21-1-((Ethoxyethoxy)acetyl)cortisone

Cat. No.: B13853658
M. Wt: 432.5 g/mol
InChI Key: LYFRAIJVPVCMLJ-FJSKXSPWSA-N
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Preparation Methods

The synthesis of 21-1-((Ethoxyethoxy)acetyl)cortisone involves multiple steps, starting from cortisone. The key steps include the introduction of the ethoxyethoxyacetyl group at the 21st position of the cortisone molecule. This can be achieved through a series of organic reactions, including esterification and acylation reactions. Industrial production methods typically involve the use of advanced organic synthesis techniques and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

21-1-((Ethoxyethoxy)acetyl)cortisone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

21-1-((Ethoxyethoxy)acetyl)cortisone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 21-1-((Ethoxyethoxy)acetyl)cortisone involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, which then translocates to the nucleus and binds to specific DNA sequences, leading to the regulation of gene expression. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes .

Comparison with Similar Compounds

21-1-((Ethoxyethoxy)acetyl)cortisone is similar to other corticosteroid derivatives, such as hydrocortisone and prednisone. it has unique structural features, such as the ethoxyethoxyacetyl group, which may confer distinct pharmacological properties. Similar compounds include:

Properties

Molecular Formula

C25H36O6

Molecular Weight

432.5 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-[2-(1-ethoxyethoxy)acetyl]-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C25H36O6/c1-5-30-15(2)31-14-21(28)25(29)11-9-19-18-7-6-16-12-17(26)8-10-23(16,3)22(18)20(27)13-24(19,25)4/h12,15,18-19,22,29H,5-11,13-14H2,1-4H3/t15?,18-,19-,22+,23-,24-,25-/m0/s1

InChI Key

LYFRAIJVPVCMLJ-FJSKXSPWSA-N

Isomeric SMILES

CCOC(C)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O

Canonical SMILES

CCOC(C)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O

Origin of Product

United States

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